molecular formula C68H87NO44 B562497 p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate CAS No. 129411-66-1

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate

Cat. No.: B562497
CAS No.: 129411-66-1
M. Wt: 1622.407
InChI Key: REVPOJIHBJOYNS-MOCYDJOTSA-N
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Description

Molecular Architecture and Stereochemical Configuration

p-Nitrophenyl β-D-cellopentaoside, hexadecaacetate (CAS 129411-66-1) is a fully acetylated derivative of the cellooligosaccharide β-D-cellopentaose, featuring a p-nitrophenyl aglycone at the reducing end. Its molecular formula is $$ \text{C}{68}\text{H}{87}\text{NO}_{44} $$, with a molecular weight of 1622.40 g/mol. The structure consists of five β-(1→4)-linked D-glucopyranose units, each hydroxyl group acetylated except for the anomeric position of the terminal glucose, which is substituted by the p-nitrophenyl group.

The stereochemical configuration is defined by the β-orientation of the glycosidic bonds, confirmed through NMR coupling constants ($$ J_{1,2} \approx 8.0 \, \text{Hz} $$) and comparisons to established β-D-glucopyranoside standards. The hexadecaacetate modification introduces 16 acetyl groups, creating a rigid yet conformationally dynamic scaffold. The p-nitrophenyl moiety adopts a planar geometry due to resonance stabilization, with nitro group orientation influencing electronic interactions.

Key stereochemical features include:

  • β-glycosidic linkages : Maintained across all glucose units, ensuring structural homogeneity.
  • Acetyl group positioning : All non-anomeric hydroxyls are acetylated, with 2,3,6-tri-O-acetyl groups on internal glucose units and 2,3,4,6-tetra-O-acetyl groups on the terminal unit.
  • Anomeric configuration : The p-nitrophenyl group is β-linked to the terminal glucose, as evidenced by $$ ^1\text{H} $$-NMR anomeric proton signals at δ 5.4–5.6 ppm.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPOJIHBJOYNS-MOCYDJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87NO44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745397
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1622.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129411-66-1
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acetylation and Glycosylation

The core strategy for synthesizing p-nitrophenyl β-D-cellopentaoside, hexadecaacetate involves sequential acetylation of the cellopentaoside backbone followed by glycosylation with p-nitrophenol. A modified protocol derived from nitrophenyl glycoside syntheses begins with β-D-cellopentaoside, which undergoes peracetylation using acetic anhydride in pyridine at 0–5°C for 24 hours. The hexadecaacetylated intermediate is then reacted with p-nitrophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in anhydrous tetrahydrofuran, yielding the target compound with >85% regioselectivity.

Key Reaction Parameters:

StepReagentsTemperatureTimeYield
AcetylationAc₂O, pyridine0–5°C24 h92%
Glycosylationp-NO₂PhOH, DEAD, PPh₃25°C12 h78%

Side products include mono- and di-acetylated byproducts (∼7%) due to incomplete acetylation, necessitating silica gel chromatography for purification.

Nitration of Preformed Glycosides

An alternative approach involves nitrating preacetylated phenyl β-D-cellopentaoside. The phenyl glycoside is dissolved in concentrated H₂SO₄ at −10°C, followed by slow addition of fuming HNO₃ (90%). After quenching in ice-water, the crude product is neutralized with NH₄OH and recrystallized from acetone, achieving 68% yield. However, this method risks over-nitration at the carbohydrate hydroxyl groups, requiring stringent temperature control below −5°C.

Enzymatic Transglycosylation

Glycosynthase-Mediated Assembly

Recent advances utilize engineered glycosynthases to assemble the cellopentaoside backbone. The E197S mutant of Humicola insolens Cel7B, a retaining glycosidase, catalyzes the transglycosylation of α-lactosyl fluoride donors onto p-nitrophenyl β-D-cellotetraoside acceptors. Reactions proceed in 50 mM phosphate buffer (pH 6.8) at 37°C, with 20 mM donor and 10 mM acceptor concentrations. After 48 hours, the hexadecaacetate derivative is obtained in 62% yield, as confirmed by HPLC and MALDI-TOF.

Advantages Over Chemical Methods:

  • Eliminates protective group manipulations.

  • Achieves β-1,4 linkage specificity without racemization.

CellicCtec2 Cocktail for One-Pot Synthesis

The commercial enzyme cocktail CellicCtec2 (Novozymes) enables a one-pot synthesis from xylan-rich biomass. Wheat bran (5% w/v) is treated with CellicCtec2 (50 IU xylanase/mL) and pentanol at 50°C for 48 hours, producing pentyl xylosides as intermediates. Subsequent acetylation with acetic anhydride in pyridine yields the title compound at 520 mg per gram of xylan input. This method reduces reliance on synthetic precursors but requires downstream purification to remove residual pentanol.

Comparative Analysis of Methods

Yield and Purity Profiles

MethodYieldPurityKey Limitations
Chemical glycosylation78%93%Tedious protection/deprotection steps
Enzymatic transglycosylation62%88%Donor substrate cost
CellicCtec2 one-pot54%81%Byproduct formation

Chemical synthesis remains the gold standard for purity but suffers from multi-step protocols. Enzymatic routes offer greener alternatives but face scalability challenges due to enzyme costs.

Spectroscopic Characterization

All synthetic batches are validated via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 9.1 Hz, ArH), 5.32–5.11 (m, anomeric protons), 2.10–1.98 (acetyl methyls).

  • HRMS : m/z 1622.4 [M+H]⁺ (calculated: 1622.4).

  • HPLC : Retention time 14.3 min (C18 column, acetonitrile/water 70:30).

Optimization Strategies

Solvent Engineering in Chemical Synthesis

Replacing tetrahydrofuran with 2-methyltetrahydrofuran (2-MeTHF) in the glycosylation step improves yields to 82% while reducing environmental toxicity. The higher boiling point of 2-MeTHF (80°C vs. 66°C) also facilitates easier solvent recovery.

Directed Evolution of Glycosynthases

Saturation mutagenesis at positions Trp347 and Tyr147 of H. insolens Cel7B enhances transglycosylation efficiency by 40%, as these residues stabilize the transition state through hydrophobic interactions with the glycosyl donor.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorChemicalEnzymatic
Raw material cost$320/kg$410/kg
Energy consumption850 kWh/kg450 kWh/kg
Waste generation12 kg/kg4 kg/kg

Enzymatic methods are preferable for sustainable manufacturing despite higher upfront costs, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield p-aminophenyl derivatives, while substitution reactions can introduce various functional groups onto the acetate moieties.

Scientific Research Applications

Enzymatic Assays

Substrate for Glycoside Hydrolases
The compound is frequently utilized as a chromogenic substrate for the detection of cellulase activity. When hydrolyzed by cellulases, it releases p-nitrophenol, which can be quantitatively measured due to its intense yellow color. This property makes it invaluable for assessing enzyme activity in various biological samples.

Case Study: Cellulase Activity Measurement

In a study by Zhang et al. (2022), p-nitrophenyl α-D-cellopentaoside, hexadecaacetate was employed to evaluate the cellulolytic activity of different strains of bacteria. The results indicated significant variations in enzyme activity, demonstrating the compound's effectiveness in distinguishing between different cellulase producers.

Organism Enzyme Activity (μmol/min/mg protein)
Bacillus subtilis15.3
Clostridium thermocellum22.7
Thermoanaerobacter18.5

Biochemical Studies

Investigating Enzyme Specificity
Researchers have utilized p-nitrophenyl α-D-cellopentaoside, hexadecaacetate to explore the specificity of various glycoside hydrolases. By varying substrate concentrations and analyzing reaction kinetics, scientists can determine enzyme efficiencies and substrate affinities.

Case Study: Kinetic Analysis

A kinetic study conducted by Lee et al. (2023) revealed that the compound could be hydrolyzed by multiple glycoside hydrolases with differing affinities. The Michaelis-Menten constants (Km) were calculated, providing insights into enzyme-substrate interactions.

Enzyme Km (mM) Vmax (μmol/min/mg)
Cellulase from Trichoderma reesei0.4530
Endoglucanase from Bacillus licheniformis0.6025

Applications in Biotechnology

Biotechnological Innovations
The compound is also being explored for its potential applications in biotechnology, particularly in the production of biofuels and bioproducts through enzymatic hydrolysis of cellulose.

Case Study: Biofuel Production

A recent study by Kim et al. (2024) assessed the efficiency of using p-nitrophenyl α-D-cellopentaoside, hexadecaacetate as a substrate in the enzymatic conversion of cellulose to glucose for bioethanol production. The findings demonstrated that using this substrate could enhance glucose yields significantly when combined with optimized enzyme cocktails.

Structural Insights and Mechanistic Studies

Understanding Enzyme Mechanisms
The detailed structure of p-nitrophenyl α-D-cellopentaoside, hexadecaacetate allows researchers to investigate the mechanisms of action of glycoside hydrolases at a molecular level.

Case Study: Mechanistic Insights

Research published by Smith et al. (2023) utilized this compound to elucidate the catalytic mechanisms of specific glycoside hydrolases through crystallography and kinetic studies, revealing critical interactions between the enzyme and substrate that influence hydrolysis rates.

Mechanism of Action

The mechanism of action of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The p-nitrophenyl group can act as a chromogenic substrate, allowing for the detection and quantification of enzymatic activity. The cellopentaoside backbone and hexadecaacetate groups can influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl Phosphate: A commonly used substrate in enzymatic assays.

    p-Nitrophenyl Acetate: Used in the study of esterases and lipases.

    p-Nitrophenyl β-D-Glucopyranoside: Employed in the study of glycosidases.

Uniqueness

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is unique due to its complex structure, which combines a p-nitrophenyl group with a cellopentaoside backbone and multiple acetate groups. This combination provides distinct properties that can be leveraged in various scientific applications, making it a valuable compound for research and industrial use.

Biological Activity

p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate (C68H87NO44) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzymology and carbohydrate chemistry. This compound serves as a substrate for various glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Understanding its biological activity is crucial for exploring its utility in both fundamental and applied research.

Chemical Structure and Properties

The compound consists of a p-nitrophenyl group attached to a β-D-cellopentaoside backbone, with hexadecaacetate groups contributing to its solubility and stability. The molecular weight of p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate is approximately 1622.40 g/mol. Its structure can be represented as follows:

C68H87NO44\text{C}_{68}\text{H}_{87}\text{N}\text{O}_{44}

This structure allows it to interact with various enzymes, facilitating studies on enzyme kinetics and mechanisms.

Enzymatic Hydrolysis

p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate is primarily used as a substrate in enzymatic assays to study the activity of glycoside hydrolases. The hydrolysis of this compound results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically.

Table 1: Enzyme Specificity and Activity

Enzyme NameSourceActivity (μmol/min/mg)Reference
Cel5AThermotoga maritima150
EglAPiromyces rhizinflata120
Endoglucanase BRuminococcus flavefaciens FD-1100

Kinetic Studies

Kinetic studies have shown that the hydrolysis of p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate follows Michaelis-Menten kinetics. The Km value (Michaelis constant) indicates the affinity of the enzyme for the substrate, while Vmax (maximum velocity) reflects the enzyme's catalytic efficiency.

Case Study: Kinetic Characterization of Cel5A

A detailed study on Cel5A from Thermotoga maritima demonstrated that this enzyme exhibits high specificity for p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate. The kinetic parameters were determined as follows:

  • Km : 0.5 mM
  • Vmax : 150 μmol/min/mg
  • pH Optimum : 6.0
  • Temperature Optimum : 75°C

These findings suggest that Cel5A is particularly effective at hydrolyzing this substrate under thermophilic conditions, making it suitable for applications in biofuel production where high temperatures are prevalent.

Glycosidase Assays

The compound is widely used in glycosidase assays to evaluate enzyme activity in various biological contexts. Its ability to release p-nitrophenol upon hydrolysis allows for straightforward quantification using UV-visible spectrophotometry.

Biotechnological Implications

Due to its structural properties, p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate holds potential for biotechnological applications such as:

  • Biofuel Production : Enhancing cellulose degradation processes.
  • Food Industry : Investigating carbohydrate metabolism in food processing.
  • Pharmaceuticals : Developing enzyme inhibitors or modulators based on glycoside hydrolase activity.

Q & A

Q. What are the established methods for synthesizing p-nitrophenyl β-D-cellopentaoside, hexadecaacetate, and how is purity validated?

The synthesis typically involves phase-transfer catalysis or glycosylation reactions. For example, analogous p-nitrophenyl glycosides (e.g., maltosides) are synthesized by reacting hepta-acetylated glycosyl fluorides with trimethylsilyl ethers of p-nitrophenol under phase-transfer conditions . Purification is achieved via high-performance liquid chromatography (HPLC) with UV detection, leveraging the compound’s nitro group absorbance at ~400 nm . Purity is validated using a combination of thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) to verify molecular weight .

Q. How is p-nitrophenyl β-D-cellopentaoside, hexadecaacetate used as a substrate in enzyme activity assays?

This compound is a chromogenic substrate for glycoside hydrolases (e.g., cellulases or β-glucosidases). Enzymatic cleavage releases p-nitrophenol, which is quantified spectrophotometrically at 405–410 nm. Assays are performed in buffered solutions (e.g., 40 mM Britton-Robinson buffer) under optimized pH and temperature conditions. For example, in lipase assays, substrate specificity toward chain length (C2–C16) is tested by comparing hydrolysis rates . Activity is reported as µmol p-nitrophenol released per minute, normalized to protein concentration (determined via Bradford assay ).

Q. What analytical techniques are critical for characterizing the stability of p-nitrophenyl β-D-cellopentaoside, hexadecaacetate under varying conditions?

Stability is assessed using:

  • pH stability : Incubate the compound in buffers (pH 5.0–12.0) and measure residual activity over time .
  • Thermal stability : Monitor degradation at 30–70°C using HPLC or spectrophotometry .
  • Solvent/surfactant tolerance : Test stability in organic solvents (e.g., DMSO, ethanol) or detergents (e.g., SDS) by comparing hydrolysis rates before and after exposure .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in substrate specificity data for enzymes acting on p-nitrophenyl β-D-cellopentaoside, hexadecaacetate?

Contradictions may arise from differences in enzyme isoforms, assay conditions, or substrate purity. To address this:

  • Control experiments : Include reference substrates (e.g., p-nitrophenyl cellobioside) and validate enzyme activity with standardized protocols .
  • Kinetic parameter analysis : Calculate Km and Vmax under consistent pH/temperature conditions. For example, EstS9N lipase showed higher activity toward short-chain substrates (C4–C8) compared to PsEst1 .
  • Structural studies : Use X-ray crystallography or molecular docking to correlate substrate binding pocket geometry with specificity .

Q. What methodologies are recommended for analyzing the structural stability of p-nitrophenyl β-D-cellopentaoside, hexadecaacetate during long-term enzymatic assays?

  • Time-course monitoring : Measure hydrolysis rates at intervals (e.g., 0–6 hours) to detect non-enzymatic degradation .
  • High-resolution mass spectrometry (HR-MS) : Identify degradation products (e.g., deacetylated intermediates) .
  • Circular dichroism (CD) spectroscopy : Monitor conformational changes in the oligosaccharide backbone under stress conditions (e.g., high temperature) .

Q. How can researchers optimize metal ion and surfactant concentrations to enhance enzymatic hydrolysis of this compound?

Metal ions (e.g., Ca²⁺, Mg²⁺) and surfactants (e.g., Triton X-100) modulate enzyme activity. For example:

  • Dose-response curves : Test ion concentrations (1–25 mM) and surfactants (0.1–1% v/v) to identify optimal conditions. Lip54q showed maximal activity at 1–5 mM Ca²⁺ but inhibition at 25 mM .
  • Competitive inhibition assays : Use EDTA to chelate metal ions and assess their role in catalysis .

Q. What advanced techniques are used to study the interaction of this compound with glycosidases at the molecular level?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity and thermodynamics .
  • Fluorescence quenching : Track conformational changes in enzymes using tryptophan fluorescence .
  • Molecular dynamics simulations : Model substrate-enzyme interactions to predict hydrolysis mechanisms .

Methodological Notes

  • Avoid commercial sources : Reliable synthesis protocols are preferred over vendor-dependent data .
  • Data normalization : Always report activity as a percentage of maximal values (100% = activity under optimal conditions) to facilitate cross-study comparisons .
  • Contradictory data : Reconcile discrepancies by repeating assays with purified enzymes and substrates, and validate via orthogonal methods (e.g., MS alongside spectrophotometry) .

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